3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
Description
The compound 3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide (hereafter referred to as L876-0137) is a sulfonamide-thiophene hybrid with a molecular formula of C₁₉H₂₀N₂O₃S₃ and a molecular weight of 420.58 g/mol . Key physicochemical properties include:
- Hydrogen bond acceptors/donors: 6/1
- Rotatable bonds: 8
- logD (partition coefficient): 4.16 (indicating high lipophilicity)
- logSw (water solubility): -4.10 (poor aqueous solubility)
- Polar surface area: 59.05 Ų .
Its structure features a thiophene-2-carboxamide core substituted with an N-methyl-4-methylbenzenesulfonamido group and a 2-(thiophen-2-yl)ethyl side chain, which may influence bioavailability and target binding .
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-14-5-7-16(8-6-14)27(23,24)21(2)17-10-13-26-18(17)19(22)20-11-9-15-4-3-12-25-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAJSCDXEFWXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide, identified by CAS number 1115871-57-2, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiophene ring, sulfonamide group, and carboxamide functional group, suggests various biological activities that warrant detailed investigation.
- Molecular Formula : CHNOS
- Molecular Weight : 420.6 g/mol
- Structure : The compound features a thiophene ring that enhances its reactivity and interaction with biological targets due to the presence of multiple sulfur atoms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to the one . For instance, compounds derived from thiophene-2-carboxamide have shown significant antiproliferative effects against various human tumor cell lines. A notable study indicated that specific derivatives could induce apoptotic cell death in K562 chronic myelogenous leukemia cells at low micromolar concentrations. The mechanisms involved include:
- Activation of caspases 3 and 9.
- Cleavage of poly(ADP-ribose) polymerase (PARP).
- Induction of DNA fragmentation and loss of mitochondrial membrane potential .
Antioxidant Activity
Thiophene derivatives have also demonstrated antioxidant properties. For example, certain compounds exhibited substantial inhibition of radical cation formation in ABTS assays, indicating their potential as antioxidants comparable to established standards like ascorbic acid .
Antibacterial Activity
The compound's structural features suggest potential antibacterial effects. Research on related thiophene derivatives has shown activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, highlighting the relevance of these compounds in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity:
- The thiophene ring contributes to enhanced interactions with biological targets due to its aromatic nature.
- The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to enzyme active sites.
Case Studies
- Apoptosis Induction : A specific study on similar thiophene derivatives demonstrated their ability to induce apoptosis through mitochondrial pathways. This was evidenced by changes in mitochondrial morphology and function upon treatment with these compounds .
- Antiproliferative Effects : In vitro assays showed that certain thiophene carboxamide derivatives could suppress cell proliferation significantly in Hep3B liver cancer cells, with IC values indicating high potency .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 420.6 g/mol |
| Anticancer Activity | Induces apoptosis in tumor cell lines |
| Antioxidant Activity | Comparable to ascorbic acid |
| Antibacterial Activity | Active against E. coli and P. aeruginosa |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific molecular pathways involved in disease processes.
Case Study: Inhibition of β-Catenin
Research has indicated that this compound can interact with β-catenin, a key player in the Wnt signaling pathway, leading to its ubiquitination and degradation. This mechanism suggests potential applications in cancer therapy, where β-catenin is often dysregulated.
Antimicrobial Activity
The compound's structure may allow it to target bacterial and fungal pathogens effectively. Preliminary studies have shown that derivatives of thiophene-based compounds exhibit antimicrobial properties.
Case Study: Antiplasmodial Activity
A related compound demonstrated significant antimalarial activity against Plasmodium falciparum in vitro. The mechanism involved interference with the parasite's metabolic pathways, suggesting that similar thiophene derivatives could be explored for their antimalarial potential .
Material Science
Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties.
Application Example: Organic Electronics
Research into thiophene derivatives has shown promise in organic photovoltaics and field-effect transistors due to their favorable charge transport properties. The incorporation of sulfonamide groups may enhance solubility and processability in various solvents .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues in Drug Discovery
Table 1: Structural and Functional Comparison of Thiophene-Sulfonamide Derivatives
Key Structural Differences and Implications
Sulfonamide Substituents: L876-0137 incorporates a 4-methylbenzenesulfonamido group, which enhances lipophilicity (logD = 4.16) compared to halogenated analogues like the dichlorophenyl derivative (logD likely higher due to Cl atoms) . The N-methyl group in L876-0137 reduces hydrogen-bond donor capacity (1 vs.
Thiophene Modifications :
- L876-0137’s 2-(thiophen-2-yl)ethyl side chain introduces conformational flexibility absent in rigid analogues like methyl anthranilate derivatives . This flexibility may aid in target binding but reduce crystallinity .
- Compounds with benzo[b]thiophene or benzo[d]thiazole cores (e.g., Compound 96 ) exhibit enhanced π-stacking interactions, critical for enzyme inhibition (e.g., anthrax lethal factor) .
Biological Activity :
- N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide shows potent antimycobacterial activity (MIC = 3.12 µg/mL), attributed to the electron-withdrawing bromine enhancing membrane penetration . L876-0137’s methyl group may similarly improve bioavailability but lacks reported antimicrobial data.
- Compound 96 achieves sub-micromolar IC₅₀ against anthrax lethal factor, likely due to the benzo[b]thiophene group’s planar structure optimizing active-site binding .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : L876-0137’s logD (4.16) exceeds that of less substituted thiophene carboxamides (e.g., methyl anthranilate derivative ), aligning with its high molecular weight and aromatic substituents.
- Water Solubility : The poor solubility (logSw = -4.10) suggests formulation challenges shared with dichlorophenyl analogues . Strategies like salt formation or prodrug derivatization (e.g., esterification in ) may be necessary.
- Polar Surface Area : At 59.05 Ų, L876-0137 falls within the range for moderate blood-brain barrier permeability, though this is speculative without experimental data .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve sulfonamidation yields .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling .
Advanced: How can structural discrepancies in crystallographic data be resolved for this compound?
Answer:
Discrepancies in dihedral angles or bond lengths (e.g., thiophene vs. benzene ring alignment) often arise from polymorphism or crystallization conditions.
Q. Example structural data comparison :
| Parameter | Observed (Compound A) | Observed (Compound B) | 2NPFC Homolog |
|---|---|---|---|
| Thiophene-benzene angle | 13.53° | 8.50° | 9.71° |
| C–S bond length | 1.71 Å | 1.69 Å | 1.68 Å |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for sulfonamido (δ 2.8–3.2 ppm, N–CH3) and thiophene protons (δ 6.9–7.3 ppm) .
- IR spectroscopy : Confirm sulfonamide (1320–1360 cm⁻¹, S=O stretch) and carboxamide (1650–1680 cm⁻¹, C=O stretch) .
- High-resolution MS : Validate molecular weight (e.g., [M+H]+ at m/z 469.5 for C21H19F3N2O3S2) .
Note : X-ray crystallography is recommended for resolving stereochemical ambiguities in the thiophene-ethyl linkage .
Advanced: How can researchers reconcile contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or target flexibility.
- Experimental adjustments :
- Buffer pH : Sulfonamido groups exhibit pH-dependent ionization; test activity at pH 6.5–7.5 .
- Co-crystallization studies : Resolve binding modes with target enzymes (e.g., carbonic anhydrase IX) .
- SAR analysis : Modify the 4-methylbenzenesulfonamido group to evaluate steric vs. electronic effects .
Case study : Replacement of the 4-methyl group with trifluoromethyl (CF3) increased inhibitory potency by 12-fold in kinase assays .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification .
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystalline purity .
- HPLC : Employ C18 reverse-phase columns (MeCN/H2O + 0.1% TFA) for final purification (>98% purity) .
Advanced: What strategies mitigate low yields in the final carboxamide coupling step?
Answer:
Low yields (<40%) often result from steric hindrance or poor nucleophilicity.
- Solutions :
Note : Monitor reaction progress via TLC (Rf 0.5 in EtOAc/hexane) to prevent overactivation .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24h; analyze degradation via LC-MS .
- Photostability : Expose to UV light (254 nm) and monitor thiophene ring decomposition by UV-Vis .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>180°C indicates shelf stability) .
Advanced: What computational methods predict the compound’s interaction with lipid bilayers?
Answer:
- Molecular dynamics (MD) simulations : Embed the compound in a POPC bilayer using GROMACS; calculate logP (experimental: 3.2) .
- Free energy perturbation (FEP) : Estimate membrane permeability (e.g., PAMPA assay correlation) .
- Docking studies : Use AutoDock Vina to model interactions with transmembrane transporters (e.g., P-glycoprotein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
